![molecular formula C20H22F2N2 B5672056 1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5672056.png)
1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine often involves multi-step organic reactions. For instance, derivatives of 1,4-disubstituted 1,2,3-triazole, which share some structural similarities, have been synthesized through reactions involving carboxylic acids bearing piperazine carboxamides and various substitutions at the 4-position. These compounds are characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectral analysis (Jadhav, Raundal, Patil, & Bobade, 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to 1-(2,5-difluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, is often elucidated using X-ray crystallography. These analyses reveal the conformational details and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the chemical and physical properties of the compounds. For example, closely related piperazine derivatives exhibit similar molecular conformations but different intermolecular interactions depending on the substituents present (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2/c21-19-8-9-20(22)18(15-19)16-24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHKJNQYCKHGN-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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